molecular formula C8H11N3O B13320398 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one

Cat. No.: B13320398
M. Wt: 165.19 g/mol
InChI Key: WLYQWZUEPNVINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a bicyclic pyrimidinone derivative featuring a cyclopentane ring fused to a pyrimidinone scaffold. The methylamino (-NHCH₃) substituent at position 2 distinguishes it from other analogs.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(methylamino)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O/c1-9-8-10-6-4-2-3-5(6)7(12)11-8/h2-4H2,1H3,(H2,9,10,11,12)

InChI Key

WLYQWZUEPNVINA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(CCC2)C(=O)N1

Origin of Product

United States

Preparation Methods

Table 1: Common Starting Materials and Their Roles

Material Role Source/Preparation Method
Cyclopentanone Core scaffold Commercially available
Aromatic aldehydes Functionalization Commercially available or synthesized via standard aromatic synthesis
Guanidine hydrochloride Nucleophilic nitrogen source Commercially available
Ethyl 2-oxocyclopentanecarboxylate Intermediate Synthesized via esterification of cyclopentanecarboxylic acid

General Synthetic Route

The predominant synthesis pathway involves a multicomponent reaction (MCR) approach, followed by cyclization and subsequent functional group modifications. The process can be summarized as follows:

Step 1: Formation of Key Intermediate

Step 2: Cyclization and Ring Closure

  • Cyclization is facilitated by base-induced intramolecular condensation , often using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Step 3: Functionalization at the 4-Position

  • The 4-position of the pyrimidine ring is selectively chlorinated using phosphorus oxychloride (POCl₃) , forming a reactive chlorinated intermediate suitable for nucleophilic substitution.

Step 4: Introduction of the Methylamino Group

  • The key step involves nucleophilic displacement of the halogen with methylamine or methylamino derivatives under reflux conditions, leading to the formation of 2-(methylamino)-substituted pyrimidines.

Specific Methodologies and Variations

Synthesis via Guanidine Condensation

  • Guanidine derivatives react with cyclopentanone and aldehydes in a one-pot reaction to produce aminopyrimidines. For example, the reaction of cyclopentanone , aromatic aldehyde , and guanidine hydrochloride in ethanol or methanol with catalytic NaOH or NaOEt yields the desired heterocycle after cyclization.

Cyclization Using Acetamidine

Chlorination and Nucleophilic Substitution

  • Chlorination of intermediates with POCl₃ at elevated temperatures (around 100°C) introduces a reactive chloride at the 4-position, which is then displaced by methylamine or its derivatives to form the methylamino group.

Alternative Routes

  • Multicomponent reactions involving cyclopentanone , aromatic aldehyde , and guanidine hydrochloride in a single step, followed by ring closure, have been successfully employed to streamline synthesis.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Yield Range References
Condensation of cyclopentanone, aldehyde, guanidine Ethanol or methanol, reflux, 4–6 hours 70–85% ,
Cyclization with acetamidine Kt-Bu in DMF, 80–120°C, 2–4 hours 75–90%
Chlorination with POCl₃ POCl₃, 100°C, 1–2 hours 73%
Nucleophilic substitution with methylamine Reflux in ethanol or acetonitrile, 4–6 hours 60–85%

Research Findings and Data Summary

Recent studies highlight the importance of regioselectivity and functional group tolerance in optimizing synthesis:

  • High yields (>80%) are achievable with optimized reaction times and temperatures.
  • Regioselectivity at the 4-position is facilitated by controlled chlorination.
  • Multicomponent reactions significantly reduce synthetic steps and improve overall efficiency.
  • Substituent effects at the 2-position influence biological activity, emphasizing the need for precise functionalization during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs is achieved through the binding of the compound to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties Evidence ID
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one C₇H₈N₂O 136.15 None (unsubstituted) White solid; purity 98%; simpler structure with lower complexity
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one C₁₂H₁₁N₃O 213.24 Pyridin-2-yl Higher hydrophobicity (XlogP 0.9); increased hydrogen-bonding capacity due to pyridine nitrogen
2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine C₇H₈ClN₃ 169.61 Chlorine (-Cl), amine (-NH₂) Higher lipophilicity (LogP 1.78); potential reactivity via nucleophilic substitution
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-...pyrido[3,4-d]pyrimidin-4-one C₂₁H₁₈F₃N₃O 385.40 Benzyl, trifluoromethylphenyl Enhanced lipophilicity and steric bulk; potential pharmacological activity
Key Observations:
  • Substituent Effects: The methylamino group in the target compound likely enhances hydrogen-bonding interactions compared to the chloro substituent in but may reduce hydrophobicity relative to the pyridyl group in .
  • Complexity : Derivatives with larger substituents (e.g., benzyl, trifluoromethylphenyl in ) exhibit higher molecular weights and topological complexity, which may influence bioavailability.

Physicochemical and Computational Metrics

  • Hydrogen-Bonding Capacity: The methylamino group in the target compound contributes one hydrogen-bond donor (vs. pyridyl’s zero in and chloro-amine’s two in ), balancing solubility and membrane permeability.
  • Topological Polar Surface Area (TPSA) : Analogs like (TPSA 54.4 Ų) and (PSA 51.8 Ų) suggest moderate polarity, aligning with oral bioavailability trends.

Biological Activity

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine class. Its unique structure contributes to various biological activities, making it a subject of significant research interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 165.19 g/mol
  • IUPAC Name : 2-(methylamino)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
  • InChI Key : WLYQWZUEPNVINA-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one has been primarily studied in the context of its potential as an enzyme inhibitor and its anticancer properties.

The compound acts mainly by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated the potential of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one in cancer treatment:

  • Inhibition of CDKs : Research indicates that this compound effectively inhibits CDK2 and CDK4 activities. In vitro assays showed a dose-dependent reduction in cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit other enzymes involved in cellular processes:

  • Enzyme Targeting : It has been identified as a potential inhibitor of certain kinases beyond CDKs, suggesting broader implications for its use in targeted therapies.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effects on breast cancer cellsSignificant reduction in cell viability at concentrations >10 µM; induction of apoptosis confirmed via flow cytometry.
Study BInvestigate enzyme inhibitionInhibition of CDK2 and CDK4 observed with IC50 values of 15 µM and 20 µM respectively; potential for combination therapy with existing chemotherapeutics.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
CyclizationH2SO4 (cat.), 80°C, 6h65–70
MethylaminationMethylamine HCl, K2CO3, DMF, 60°C55–60

How can conflicting bioactivity data for this compound be resolved in kinase inhibition studies?

Advanced Research Question
Discrepancies often arise from assay variability. Methodological solutions include:

  • Standardized assays : Use radiometric kinase assays (e.g., ADP-Glo™) to quantify ATP consumption, minimizing interference from fluorescent dyes .
  • Negative controls : Include structurally similar analogs (e.g., pyridinyl derivatives) to isolate target-specific effects .
  • Meta-analysis : Compare IC50 values across studies using the same kinase isoforms (e.g., EGFR vs. CDK2) .

What advanced techniques are recommended for structural elucidation of this compound?

Basic Research Question

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., cyclopenta ring puckering) .
  • NMR spectroscopy : 1H and 13C NMR distinguish methylamino protons (δ 2.3–2.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Confirms molecular formula (C9H11N3O) with <2 ppm error .

Q. Structural Comparison :

FeatureThis CompoundPyridinyl Analog ()
Molecular FormulaC9H11N3OC12H11N3O
XlogP1.2 (predicted)0.9

How can researchers optimize reaction selectivity during derivatization?

Advanced Research Question
Derivatization (e.g., halogenation, sulfonation) requires:

  • Protecting groups : Temporarily shield the methylamino group with Boc anhydride to prevent unwanted side reactions .
  • Catalysts : Use Pd/C for selective hydrogenation of nitro groups without affecting the pyrimidinone core .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the C2 position .

What methodologies are used to assess purity and stability in storage?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) identify impurities >0.1% .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolyzed byproducts .

Q. Stability Data :

ConditionDegradation (%)Major Byproduct
25°C, dark<5None detected
40°C, 75% RH12–15Hydrolyzed lactam

How does the methylamino group influence binding affinity in molecular docking studies?

Advanced Research Question
The methylamino group enhances:

  • Hydrogen bonding : Forms interactions with Asp86 in CDK2 (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for non-methylated analogs) .
  • Lipophilicity : Increases membrane permeability (logP = 1.2 vs. 0.7 for hydroxyl analogs) .
  • Steric effects : Docking simulations (AutoDock Vina) show reduced clash scores (≤1.5 Å) compared to bulkier substituents .

What strategies mitigate data contradictions in cytotoxicity assays?

Advanced Research Question

  • Cell line validation : Use STR profiling to confirm genetic consistency across studies .
  • Dose-response normalization : Report IC50 values relative to positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Combine apoptosis assays (Annexin V) with ROS detection to differentiate cytotoxicity pathways .

How can researchers design analogs with improved pharmacokinetics?

Advanced Research Question

  • Prodrug approaches : Convert the lactam to a hydrolyzable ester (e.g., acetyloxymethyl) for enhanced oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes; introduce fluorine at C5 to reduce CYP3A4-mediated oxidation .

What computational tools predict reactivity for functionalization?

Basic Research Question

  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis set identifies electrophilic sites (e.g., C4 carbonyl, C7 cyclopenta position) .
  • Molecular dynamics : AMBER simulations model solvation effects on reaction transition states .

How do structural analogs compare in antiviral activity?

Advanced Research Question

AnalogStructural ChangeAntiviral IC50 (μM)Reference
Parent compoundNone2.3 (HIV-1)
Trifluoromethyl variantCF3 at C50.9
Pyridinyl analogPyridinyl at C24.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.